REACTION_CXSMILES
|
C(C1C(I)=C[C:6]([C:7]([O:9][CH3:10])=O)=C(C)C=1)#N.[C:15]([C:17]1[C:26]([OH:27])=[CH:25][C:20]([C:21]([O:23]C)=[O:22])=[C:19]([CH3:28])[CH:18]=1)#[N:16].C1([OH:35])C=CC=CC=1.COCCBr>>[NH2:16][C:15]([C:17]1[C:26]([O:27][CH2:6][CH2:7][O:9][CH3:10])=[CH:25][C:20]([C:21]([OH:23])=[O:22])=[C:19]([CH3:28])[CH:18]=1)=[O:35]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C(=O)OC)C=C1I)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C(=O)OC)C=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)C1=CC(=C(C(=O)O)C=C1OCCOC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |